
Nickel;vanadium;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel vanadate is a compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is a member of the transition metal vanadates family, which are known for their versatile structures and remarkable properties. Nickel vanadate is particularly noted for its applications in energy storage, catalysis, and as an electrode material in supercapacitors and lithium-ion batteries.
準備方法
Synthetic Routes and Reaction Conditions: Nickel vanadate can be synthesized through various methods, including hydrothermal, solid-phase, precipitation, and sol-gel approaches. One common method involves dissolving ammonium vanadate in a solvent and adding nickel nitrate to obtain a reaction precursor solution. The pH of the solution is adjusted to 7-12 using an alkaline structure-directing agent, and the mixture is then transferred to an autoclave and reacted at temperatures between 100-180°C for 8-15 hours .
Industrial Production Methods: In industrial settings, nickel vanadate is often produced using a hydrometallurgical two-phase method. This involves the extraction of vanadium ions from an alkaline solution using a specific extractant, followed by the production of nickel vanadate through precipitation stripping . This method ensures high purity and homogeneity of the final product.
化学反応の分析
Types of Reactions: Nickel vanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions:
Oxidation: Nickel vanadate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Substitution reactions often involve the replacement of nickel or vanadium ions with other metal ions, facilitated by complexing agents and specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nickel vanadate can lead to the formation of higher oxidation state vanadates, while reduction can produce lower oxidation state compounds.
科学的研究の応用
Nickel vanadate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Nickel vanadate nanoparticles have been explored for their potential use in biological imaging and as antibacterial agents.
Medicine: Research is ongoing into the use of nickel vanadate in drug delivery systems and as a component in medical devices.
Industry: Nickel vanadate is used in the production of supercapacitors and lithium-ion batteries due to its excellent electrochemical properties. .
作用機序
The mechanism by which nickel vanadate exerts its effects is primarily related to its ability to undergo redox reactions. In energy storage applications, nickel vanadate acts as an electrode material, where it facilitates the intercalation and deintercalation of ions, leading to charge storage and release. The multiple valence states of vanadium and nickel contribute to its high specific capacitance and energy density .
類似化合物との比較
Nickel vanadate can be compared with other transition metal vanadates such as cobalt vanadate, zinc vanadate, and copper vanadate. These compounds share similar structural properties but differ in their electrochemical performance and specific applications:
Cobalt Vanadate: Known for its high catalytic activity and use in supercapacitors.
Zinc Vanadate: Noted for its photocatalytic properties and applications in environmental remediation.
Copper Vanadate: Used in catalysis and as an electrode material in batteries
Nickel vanadate stands out due to its unique combination of high specific capacitance, stability, and versatility in various applications.
特性
分子式 |
H2NiOV |
|---|---|
分子量 |
127.650 g/mol |
IUPAC名 |
nickel;vanadium;hydrate |
InChI |
InChI=1S/Ni.H2O.V/h;1H2; |
InChIキー |
DCVIPFNLTQBPHZ-UHFFFAOYSA-N |
正規SMILES |
O.[V].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
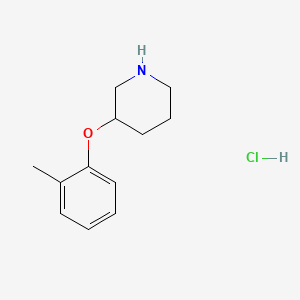

![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
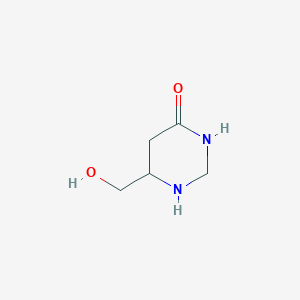
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
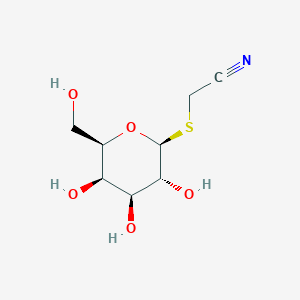
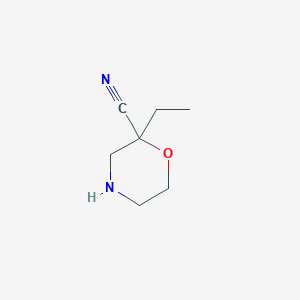
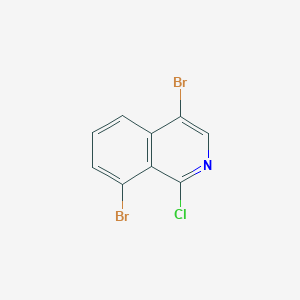
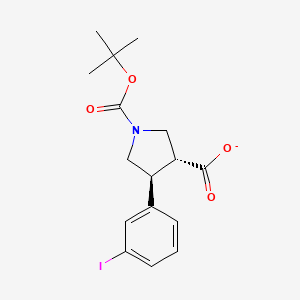
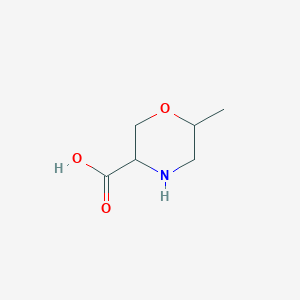
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

